2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid
Description
The compound 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid (hereafter referred to as the "target compound") features a benzimidazole core substituted at the 1-position with an acetic acid group and at the 2-position with a sulfanyl-linked 2-(2-methoxyphenoxy)ethyl chain. This structure combines a heterocyclic aromatic system with polar (acetic acid) and lipophilic (methoxyphenoxyethyl) moieties, making it a candidate for diverse biological interactions, including antimicrobial or enzyme-targeted activities .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-15-8-4-5-9-16(15)24-10-11-25-18-19-13-6-2-3-7-14(13)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYYWARJNVUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenoxyethyl sulfanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substitutions on the Benzimidazole Ring
- 2-[2-(2,3-Dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (): Replaces the sulfanyl-ethyl-methoxyphenoxy group with a 2,3-dichlorophenyl substituent.
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid ():
Substitutes the sulfanyl group with a sulfonyl moiety. The sulfonyl group increases electron-withdrawing effects and metabolic stability but reduces nucleophilic reactivity compared to sulfanyl .
Modifications to the Acetic Acid Group
Physicochemical Properties
Biological Activity
The compound 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid is a member of the benzodiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.45 g/mol
- CAS Number : 332904-21-9
The compound features a benzodiazole ring substituted with a methoxyphenoxyethylthio group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | 32 µg/mL |
| Escherichia coli | Weak | >128 µg/mL |
The compound exhibited selective activity against Bacillus subtilis, suggesting potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has gained attention in recent years. The compound has demonstrated cytotoxic effects on various cancer cell lines, with a notable selectivity for cancer cells over normal cells.
| Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 5 |
| A549 (Lung Cancer) | 15 | 4 |
| HepG2 (Liver Cancer) | 12 | 6 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodiazole moiety interacts with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
-
Study on Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including our compound of interest. The results confirmed its effectiveness against Bacillus subtilis while showing limited activity against Escherichia coli. -
Cytotoxicity Assessment :
In vitro assays were conducted on multiple cancer cell lines to assess cytotoxicity. The compound showed promising results, particularly against breast and liver cancer cells, indicating its potential as an anticancer agent.
Q & A
Basic: What are the critical steps for synthesizing 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid with high purity?
Answer:
Synthesis requires precise control of reaction conditions. Key steps include:
- Reagent stoichiometry : Use a 1:1 molar ratio of hydrazine hydrate to intermediate esters to avoid side products .
- Reflux conditions : Reflux in absolute ethanol for 4 hours to ensure complete conversion, monitored via TLC (Chloroform:Methanol, 7:3 ratio) .
- Purification : Recrystallization from ethanol or ice-water precipitation to isolate the product .
- Purity confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural validation .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : Critical for verifying the methoxyphenoxy, benzodiazole, and acetic acid moieties. Proton shifts in the aromatic region (δ 6.8–7.5 ppm) confirm benzodiazole ring formation .
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (±2 ppm deviation) .
- X-ray crystallography : Single-crystal studies resolve ambiguities in stereochemistry, with mean C–C bond deviations <0.004 Å .
Advanced: How can solvent-free synthesis conditions be optimized to improve reaction efficiency?
Answer:
- Mechanochemical grinding : Use an agate mortar and pestle for 20–30 minutes under solvent-free conditions to promote reductive amination. This reduces side reactions and improves yield by 15–20% .
- Catalyst optimization : Sodium borohydride/boric acid (1:1 ratio) enhances hydrazide-aldehyde coupling efficiency .
- Temperature control : Maintain room temperature (25°C) to prevent thermal degradation of the benzodiazole core .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 1,3,4-oxadiazole derivatives) to identify discrepancies in chemical shifts .
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, which provides definitive bond lengths and angles .
- Iterative refinement : Use computational tools (e.g., DFT calculations) to model spectral data and reconcile experimental vs. theoretical results .
Advanced: What strategies are effective for designing bioactive analogs of this compound?
Answer:
- Functional group substitution : Replace the methoxyphenoxy group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate pharmacokinetics .
- Scaffold hopping : Use benzothiazole or oxadiazole cores instead of benzodiazole to explore alternative bioactivity profiles .
- Fragment-based design : Incorporate hydrazide or sulfanylacetate moieties to enhance target binding, as seen in c-Met kinase inhibitors .
Advanced: What computational approaches are recommended for studying interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) based on crystallographic data from analogs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with the acetic acid moiety .
- Pharmacophore modeling : Identify critical features (e.g., sulfanyl spacing, aromatic stacking) using LigandScout, validated against known benzimidazole-based inhibitors .
Advanced: How can researchers address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO:water (10:90 v/v) or PEG-400 to achieve solubility >1 mg/mL while maintaining bioactivity .
- Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in situ hydrolysis .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability in in vivo models .
Advanced: What are the best practices for validating biological activity against contradictory in vitro/in vivo results?
Answer:
- Dose-response profiling : Test across a 10–100 μM range to identify off-target effects at higher concentrations .
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) assays to confirm mechanism-specific activity .
- Metabolite screening : Use LC-MS/MS to rule out interference from metabolic byproducts (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
